3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H2ClF3N2S and a molecular weight of 238.62 g/mol It is characterized by the presence of a chloro group, an isothiocyanato group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
The synthesis of 3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with thiophosgene under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.
In industrial production, the synthesis may involve the use of more efficient and scalable methods. For example, the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with carbon disulfide and chlorine gas can be employed to produce this compound on a larger scale .
Chemical Reactions Analysis
3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Addition Reactions: The isothiocyanato group can react with nucleophiles, resulting in the formation of thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states and products.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .
Comparison with Similar Compounds
3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound lacks the isothiocyanato group, making it less reactive in certain chemical reactions.
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile: This compound has a similar structure but includes a nitrile group, which can influence its reactivity and applications.
The presence of the isothiocyanato group in this compound makes it unique and valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
3-chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2S/c8-5-1-4(7(9,10)11)2-12-6(5)13-3-14/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNADKXYDGKEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N=C=S)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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